![molecular formula C6H13NOS3 B12923366 N-(2-Sulfanylethyl)-2-[(2-sulfanylethyl)sulfanyl]acetamide CAS No. 190251-49-1](/img/structure/B12923366.png)
N-(2-Sulfanylethyl)-2-[(2-sulfanylethyl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Sulfanylethyl)-2-[(2-sulfanylethyl)sulfanyl]acetamide is a sulfur-containing organic compound. Compounds with sulfur atoms often exhibit unique chemical properties and biological activities, making them valuable in various fields such as medicinal chemistry, biochemistry, and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Sulfanylethyl)-2-[(2-sulfanylethyl)sulfanyl]acetamide typically involves the reaction of 2-mercaptoethanol with acetamide derivatives under controlled conditions. The reaction may require a catalyst and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound might involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Sulfanylethyl)-2-[(2-sulfanylethyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents.
Reduction: Reduction of any oxidized forms back to the thiol state.
Substitution: Nucleophilic substitution reactions where the sulfur atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted acetamides.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studying the role of sulfur-containing compounds in biological systems.
Medicine: Potential therapeutic agent due to its unique chemical properties.
Industry: Used in the manufacture of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cysteamine: A simple thiol compound with similar functional groups.
Dithiothreitol (DTT): A reducing agent with two thiol groups.
Glutathione: A tripeptide with a thiol group, involved in cellular redox reactions.
Uniqueness
N-(2-Sulfanylethyl)-2-[(2-sulfanylethyl)sulfanyl]acetamide is unique due to its specific structure, which may confer distinct reactivity and biological activity compared to other sulfur-containing compounds.
Eigenschaften
190251-49-1 | |
Molekularformel |
C6H13NOS3 |
Molekulargewicht |
211.4 g/mol |
IUPAC-Name |
N-(2-sulfanylethyl)-2-(2-sulfanylethylsulfanyl)acetamide |
InChI |
InChI=1S/C6H13NOS3/c8-6(7-1-2-9)5-11-4-3-10/h9-10H,1-5H2,(H,7,8) |
InChI-Schlüssel |
DADAEWRIUNMZON-UHFFFAOYSA-N |
Kanonische SMILES |
C(CS)NC(=O)CSCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.